molecular formula C6H5BrO2S B1380216 2-(4-Bromothiophen-3-yl)acetic acid CAS No. 1504282-77-2

2-(4-Bromothiophen-3-yl)acetic acid

Cat. No.: B1380216
CAS No.: 1504282-77-2
M. Wt: 221.07 g/mol
InChI Key: SESCJJUZTNWZIJ-UHFFFAOYSA-N
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Description

“2-(4-Bromothiophen-3-yl)acetic acid” is a chemical compound with the molecular formula C6H5BrO2S and a molecular weight of 221.07 g/mol . It is a derivative of acetic acid where the hydrogen atom of the methyl group is replaced by a 4-bromothiophen-3-yl group .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H5BrO2S/c7-6-4(1-2-10-6)3-5(8)9/h1-2H,3H2,(H,8,9) . This indicates the presence of a bromothiophenyl group attached to the acetic acid moiety.


Physical and Chemical Properties Analysis

“this compound” is a powder with a melting point of 70-75 degrees Celsius . It is stored at room temperature .

Scientific Research Applications

Synthesis and Reactivity

2-(4-Bromothiophen-3-yl)acetic acid and its derivatives have been synthesized and investigated for various chemical reactions, showcasing their versatility in organic synthesis. A notable application is in the Palladium(0) catalyzed synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives, where different functional groups can be incorporated through Suzuki cross-coupling reactions. This process is significant for the exploration of non-linear optical properties and the synthesis of compounds with potential electronic applications (Rizwan et al., 2021). Additionally, the synthesis techniques for 2-bromothiophene derivatives have been optimized, further facilitating their use in chemical synthesis and industrial applications (Li-gong, 2007).

Polymerization and Material Science

This compound derivatives have also found applications in the field of polymer science. For instance, Brønsted acids have been used to catalyze the chain-growth polymerization of 2-halogenated thiophenes, a method that enables the preparation of conductive poly(alkylthiothiophene)s with significant solution processability and conductivity. This methodology offers a versatile approach to synthesizing conductive materials for electronic applications (Balasubramanian et al., 2014).

Electrosynthesis and Electrochemical Applications

The electrosynthesis of thiophene derivatives and their polymers has been extensively studied, with one research focusing on the electrochemical polymerization of terthiophene oligomer derivatives. These studies have highlighted the influence of solvents on the electrochemical properties, morphology, and electrochromic performance of the resulting polymers. Such research underscores the potential of this compound derivatives in the development of electrochromic materials and devices, offering insights into the design of more efficient and stable electroactive polymers (Zhang et al., 2016).

Antimicrobial and Anticancer Activities

Several studies have explored the biological activities of this compound derivatives, including their antimicrobial and anticancer properties. Research has demonstrated the synthesis of novel compounds based on this chemical structure with significant biological activities, highlighting their potential as therapeutic agents. For example, the synthesis and evaluation of 5-bromothiophene-based dihydropyrimidin-2-(1H)-(thi)ones showed promising antibacterial and antifungal activities, indicating their potential in developing new antimicrobial agents (Sharma et al., 2022).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

It’s worth noting that this compound is often used as a building block in the synthesis of various pharmaceuticals and biologically active compounds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-Bromothiophen-3-yl)acetic acid . These factors can include pH, temperature, presence of other compounds, and specific conditions within the biological system where the compound is active.

Properties

IUPAC Name

2-(4-bromothiophen-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO2S/c7-5-3-10-2-4(5)1-6(8)9/h2-3H,1H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESCJJUZTNWZIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CS1)Br)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1504282-77-2
Record name 2-(4-bromothiophen-3-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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